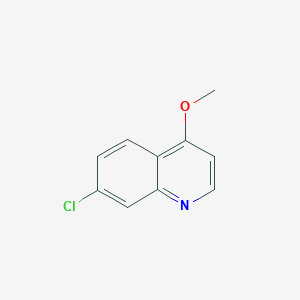

7-Chloro-4-methoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-4-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-10-4-5-12-9-6-7(11)2-3-8(9)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPWEOSCYPTWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC(=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363668 | |

| Record name | 7-chloro-4-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26707-52-8 | |

| Record name | 7-chloro-4-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-4-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Chloro-4-methoxyquinoline: A Technical Guide for Researchers

CAS Number: 26707-52-8

This technical guide provides an in-depth overview of 7-Chloro-4-methoxyquinoline, a quinoline derivative of interest to researchers, scientists, and drug development professionals. The document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and explores its biological activities, including its potential mechanism of action in cancer therapy.

Core Properties and Specifications

This compound is a solid organic compound. Its key properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 26707-52-8 | [1][2] |

| Molecular Formula | C₁₀H₈ClNO | [1][2] |

| Molecular Weight | 193.63 g/mol | [1][2] |

| Melting Point | 137-138 °C | [2] |

| Appearance | Pale yellow or white solid | |

| IUPAC Name | This compound | [1] |

| SMILES | COC1=CC=NC2=CC(Cl)=CC=C12 | [1] |

| InChIKey | MJPWEOSCYPTWIC-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of 4,7-dichloroquinoline with sodium methoxide.

Experimental Protocol: Synthesis from 4,7-dichloroquinoline

-

Materials: 4,7-dichloroquinoline, sodium methoxide, methanol, dichloromethane, saturated aqueous sodium bicarbonate, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 4,7-dichloroquinoline in methanol.

-

Add a solution of sodium methoxide in methanol dropwise to the reaction mixture at room temperature.

-

Stir the mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using standard analytical techniques.

| Technique | Observed Characteristics |

| ¹H NMR (400 MHz, DMSO-d₆) | δ: 8.76 (1H, d, J = 4.1 Hz), 8.15 (1H, d, J = 7.1 Hz), 8.00 (1H, d, J = 1.5 Hz), 7.59 (1H, dd, J = 7.2 and 1.6 Hz), 7.08 (1H, d, J = 4.2 Hz), 4.06 (3H, s). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 161.6, 153.1, 149.1, 134.4, 127.3, 126.3, 123.7, 119.3, 101.6, 56.3. |

| Mass Spectrometry (ESI) | [M+H]⁺: 194.0 |

Biological Activity and Potential Therapeutic Applications

Derivatives of 7-chloroquinoline have demonstrated a range of biological activities, with significant focus on their potential as anticancer agents. Studies on related compounds suggest that this compound may exhibit similar properties.

The primary anticancer mechanisms associated with 7-chloroquinoline derivatives include the induction of apoptosis (programmed cell death) and cell cycle arrest. Some evidence points towards the modulation of key cellular signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

Proposed Mechanism of Action

The diagram below illustrates a potential signaling pathway through which 7-chloroquinoline derivatives may exert their anticancer effects.

Experimental Protocols for Biological Evaluation

To assess the anticancer potential of this compound, a series of in vitro assays can be performed. The following are standard protocols that can be adapted for this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials: Human cancer cell lines (e.g., MCF-7, A549), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, MTT solution (5 mg/mL in PBS), DMSO.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials: Human cancer cell lines, 6-well plates, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells (including floating cells) by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Materials: Human cancer cell lines, 6-well plates, PBS, 70% ethanol, RNase A, Propidium Iodide (PI) staining solution.

-

Procedure:

-

Treat cells with this compound for 24 or 48 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a solution containing RNase A and PI.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Western Blot Analysis for PI3K/Akt Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.

-

Materials: Treated cell lysates, SDS-PAGE gels, transfer apparatus, PVDF membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-β-actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.

-

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating the anticancer activity of a novel compound like this compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is recommended to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide is intended for research purposes only and should not be used for diagnostic or therapeutic applications. Researchers should always adhere to standard laboratory safety practices when handling this and other chemical compounds.

References

An In-Depth Technical Guide to the Physicochemical Properties of 7-Chloro-4-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-methoxyquinoline is a heterocyclic aromatic compound belonging to the quinoline class of molecules. The quinoline scaffold is a key structural motif in a wide array of biologically active compounds, including many approved pharmaceuticals. The presence of a chlorine atom at the 7-position and a methoxy group at the 4-position of the quinoline ring significantly influences its physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological significance.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for designing future drug development studies.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO | [1][2] |

| Molecular Weight | 193.63 g/mol | [1][2] |

| Melting Point | 137-138 °C | [3] |

| Boiling Point | No experimental data available. Predicted to be high due to its aromatic structure and molecular weight. | |

| Aqueous Solubility | No specific experimental data available. As a quinoline derivative, it is expected to have low aqueous solubility. | [4] |

| pKa | No specific experimental data available. The quinoline nitrogen imparts basic properties. | [2] |

| logP (Octanol-Water Partition Coefficient) | 2.9 (Predicted XLogP3) | [2][5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300MHz, CDCl₃): δ 8.67 (1H, d, J= 4.8Hz, ArH), 8.09 (1H, d, J= 9.0Hz, ArH), 7.42 (1H, d, J= 2.4Hz, ArH), 7.33 (1H, d, J= 4.8Hz, ArH), 7.28 (1H, dd, J=9.0Hz, J=2.4Hz, ArH), 3.97 (3H, s, CH₃).[1]

-

¹³C NMR (75MHz, CDCl₃): δ 161.3, 151.0, 150.2, 142.4, 125.3, 121.7, 120.8, 119.3, 107.7, 55.9.[1]

Mass Spectrometry (MS)

-

ESI-MS: m/z 194 [M+H]⁺.[1]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below. These protocols are generalized and may require optimization for this compound.

Melting Point Determination (Capillary Method)

A small amount of the finely powdered this compound is packed into a capillary tube, which is then placed in a melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded as the melting point.

Aqueous Solubility Determination (Shake-Flask Method)

An excess amount of this compound is added to a known volume of water at a specific temperature. The mixture is agitated until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

A solution of this compound in a suitable solvent (e.g., a water-cosolvent mixture) is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa value is determined from the inflection point of the resulting titration curve.

logP Determination (HPLC Method)

The retention time of this compound is measured on a reverse-phase HPLC column (e.g., C18) using a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The logP value is then calculated by comparing its retention time to those of a series of standard compounds with known logP values.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 7-chloro-4-hydroxyquinoline with a methylating agent. The following diagram illustrates a typical synthetic workflow.

Synthetic workflow for this compound.

Potential Biological Significance and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of 7-chloroquinoline derivatives has demonstrated significant cytotoxic activity against various cancer cell lines, including breast and colon cancer.[4] The mechanism of action for many quinoline-based anticancer agents involves the modulation of key cellular signaling pathways. One such pathway that is often implicated is the Phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a crucial role in cell survival, proliferation, and growth.

The following diagram illustrates a generalized representation of the PI3K signaling pathway and a hypothetical point of inhibition by a quinoline derivative.

Hypothetical inhibition of the PI3K pathway.

It is important to note that the interaction of this compound with the PI3K pathway is speculative and requires experimental validation. Further research is necessary to elucidate the precise molecular targets and mechanisms of action of this compound.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound. While some key experimental data, such as boiling point, aqueous solubility, and pKa, are yet to be reported in the literature, the provided information on its identity, purity, and lipophilicity serves as a valuable foundation for researchers in the fields of medicinal chemistry and drug development. The potential for this compound and its derivatives to exhibit interesting biological activities, possibly through the modulation of critical signaling pathways like PI3K, warrants further investigation to unlock its full therapeutic potential.

References

- 1. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 2. 4-Chloro-7-methoxyquinoline | C10H8ClNO | CID 10607829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. PubChemLite - this compound (C10H8ClNO) [pubchemlite.lcsb.uni.lu]

Spectroscopic Profile of 7-Chloro-4-methoxyquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chemical compound 7-Chloro-4-methoxyquinoline (CAS No: 26707-52-8). The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.67 | d | 4.8 | 1 | Ar-H |

| 8.09 | d | 9.0 | 1 | Ar-H |

| 7.42 | d | 2.4 | 1 | Ar-H |

| 7.33 | d | 4.8 | 1 | Ar-H |

| 7.28 | dd | 9.0, 2.4 | 1 | Ar-H |

| 3.97 | s | - | 3 | -OCH₃ |

| Solvent: CDCl₃, Spectrometer Frequency: 300 MHz |

Table 2: ¹³C NMR Spectroscopic Data of this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 161.3 | Ar-C |

| 151.0 | Ar-C |

| 150.2 | Ar-C |

| 142.4 | Ar-C |

| 125.3 | Ar-C |

| 121.7 | Ar-C |

| 120.8 | Ar-C |

| 119.3 | Ar-C |

| 107.7 | Ar-C |

| 55.9 | -OCH₃ |

| Solvent: CDCl₃, Spectrometer Frequency: 75 MHz[1] |

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity (Predicted) | Functional Group Vibration |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (methyl) |

| 1620-1580 | Medium-Strong | C=C stretch (aromatic) |

| 1500-1400 | Medium-Strong | C=C stretch (aromatic) |

| 1250-1200 | Strong | C-O stretch (aryl ether) |

| 1100-1000 | Medium | C-O stretch (aryl ether) |

| 850-750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion Type |

| 193.02943 | [M]⁺ (Monoisotopic Mass) |

| 194 | [M+H]⁺ |

| Note: The [M+H]⁺ value was observed via Electrospray Ionization (ESI-MS).[1] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

2.1.1 Sample Preparation

Approximately 5-25 mg of this compound is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

2.1.2 ¹H NMR Spectroscopy

A proton NMR spectrum is recorded on a 300 MHz spectrometer. The acquisition parameters are typically set to a spectral width of 0-10 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds. The number of scans is adjusted to achieve an adequate signal-to-noise ratio. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

2.1.3 ¹³C NMR Spectroscopy

A carbon-13 NMR spectrum is recorded on a 75 MHz spectrometer with proton decoupling. A sufficient amount of sample is used to obtain a good signal-to-noise ratio within a reasonable number of scans. The spectral width is typically set from 0 to 200 ppm. The chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

IR Spectroscopy

2.2.1 Sample Preparation (KBr Pellet Method)

A few milligrams of this compound are finely ground with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

2.2.2 Data Acquisition

The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Impact - EI)

2.3.1 Sample Introduction

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

2.3.2 Ionization and Analysis

The gaseous sample molecules are bombarded with a beam of electrons (typically at 70 eV) in the ion source, causing ionization and fragmentation. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector measures the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Solubility of 7-Chloro-4-methoxyquinoline in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 7-Chloro-4-methoxyquinoline and structurally similar quinoline derivatives in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on presenting available data for analogous compounds to infer its likely solubility characteristics. Furthermore, detailed experimental protocols for determining compound solubility are provided to empower researchers to ascertain these critical physicochemical properties in their own laboratories.

Quantitative Solubility Data for Analogous Quinoline Derivatives

A thorough literature search did not yield specific quantitative or qualitative solubility data for this compound[1]. However, the solubility of structurally related quinoline derivatives can provide valuable insights into its expected behavior. Generally, quinoline derivatives exhibit good solubility in a variety of organic solvents, a characteristic attributed to their aromatic and heterocyclic nature[1]. The following tables summarize the available quantitative and qualitative solubility data for several analogous compounds.

Table 1: Quantitative Solubility of Mefloquine Hydrochloride

| Solvent | Temperature | Solubility |

| Ethanol | Not Specified | ~10 mg/mL[2] |

| Dimethylformamide (DMF) | Not Specified | ~10 mg/mL[2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~20 mg/mL[2] |

| Ethanol | Not Specified | 100 mM |

| DMSO | Not Specified | 50 mM |

Table 2: Quantitative and Qualitative Solubility of Chloroquine and its Salts

| Compound | Solvent | Temperature | Solubility |

| Chloroquine | Chloroform | Not Specified | Soluble |

| Chloroquine | Ether | Not Specified | Soluble |

| Chloroquine Diphosphate | Ethanol | Not Specified | Practically Insoluble |

| Chloroquine Diphosphate | Methanol | Not Specified | Practically Insoluble |

| Chloroquine Diphosphate | Ether | Not Specified | Practically Insoluble |

| Chloroquine Diphosphate | Chloroform | Not Specified | Practically Insoluble |

Table 3: Quantitative Solubility of 4,7-Dichloroquinoline

| Solvent | Temperature (°C) | Solubility (mole fraction)[1] |

| Ethanol | 26.65 | 0.0113 |

| Ethanol | 30.05 | 0.0145 |

| Ethanol | 34.95 | 0.0224 |

| Ethanol | 40.15 | 0.0364 |

| Ethanol | 44.95 | 0.0564 |

| Ethanol | 50.05 | 0.0886 |

| Ethanol | 55.15 | 0.1353 |

| Ethanol | 60.25 | 0.2083 |

| Tetrahydrofuran | 25-60 | Highest solubility among tested solvents[3] |

| Acetone | 25-60 | Data available in source[3] |

| Acetonitrile | 25-60 | Lowest solubility among tested organic solvents[3] |

Table 4: Quantitative and Qualitative Solubility of Other Quinoline Derivatives

| Compound | Solvent | Temperature | Solubility |

| 6-Methoxy-8-nitroquinoline | Methanol | Room Temperature | 0.8 g / 100 g of solvent[4] |

| 6-Methoxy-8-nitroquinoline | Methanol | Boiling Point | 4.1 g / 100 g of solvent[4] |

| 6-Methoxy-8-nitroquinoline | Chloroform | Room Temperature | 3.9 g / 100 g of solvent[4] |

| 6-Methoxy-8-nitroquinoline | Chloroform | Boiling Point | 14.2 g / 100 g of solvent[4] |

| 8-Nitroquinoline | Ethanol | Not Specified | Soluble[5] |

| 8-Nitroquinoline | Ethyl Ether | Not Specified | Soluble[5] |

| 8-Nitroquinoline | Benzene | Not Specified | Soluble[5] |

| 8-Nitroquinoline | Chloroform | Not Specified | Soluble[5] |

| 6-Chloro-2-methylquinoline | Methanol | Not Specified | Soluble[6] |

Experimental Protocols for Solubility Determination

The following section details a generalized experimental protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound like this compound in an organic solvent. This method is based on the widely accepted shake-flask technique[7].

Materials and Equipment

-

Compound of Interest: this compound

-

Solvents: High-purity organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexane)

-

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Experimental Workflow Diagram

Caption: A generalized workflow for the experimental determination of compound solubility.

Detailed Methodology

Step 1: Preparation of Calibration Curve

-

Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of a precise concentration.

-

Standard Solutions: Prepare a series of standard solutions by performing serial dilutions of the stock solution. These standards should cover a range of concentrations that is expected to bracket the solubility of the compound.

Step 2: Sample Preparation and Equilibration

-

Saturated Solution Preparation: Add an excess amount of solid this compound to several vials, each containing a known volume of the selected organic solvent. The presence of excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient period, typically 24 to 48 hours, to allow the system to reach equilibrium between the dissolved and undissolved solute[1].

Step 3: Sample Analysis

-

Separation of Undissolved Solid: After the equilibration period, remove the vials from the shaker. To separate the undissolved solid, centrifuge the vials at a high speed.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.

-

Dilution: Accurately dilute a known volume of the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

Step 4: Quantification and Calculation

-

Analysis: Analyze the prepared standard solutions and the diluted sample supernatant using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calibration Curve: Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) of the standard solutions against their known concentrations.

-

Concentration Determination: Using the calibration curve, determine the concentration of this compound in the diluted supernatant sample.

-

Solubility Calculation: Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no biological signaling pathways to depict. The logical relationship is a straightforward experimental workflow, which is visualized in the diagram provided in section 2.2. This workflow illustrates the sequential steps required to obtain reliable solubility data, from initial preparation to final calculation. The process is designed to ensure that the measured solubility represents a true thermodynamic equilibrium, which is a critical parameter for drug development and various chemical processes.

References

The Quinoline Core: A Technical Guide to its Discovery and Historical Synthesis for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates.[1][2] First isolated from coal tar in 1834, this bicyclic aromatic heterocycle has captivated chemists for nearly two centuries, leading to the development of a rich and diverse portfolio of synthetic methodologies.[3] This technical guide provides an in-depth exploration of the discovery of quinoline and the historical evolution of its synthesis. We will delve into the mechanisms and detailed experimental protocols of the seminal named reactions that have defined quinoline chemistry, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. Furthermore, this guide will present quantitative data to facilitate the comparison of these methods and will visualize key reaction workflows and relevant biological signaling pathways targeted by quinoline derivatives, offering a comprehensive resource for researchers in drug discovery and development.

Discovery and Historical Context

Quinoline was first isolated from coal tar in 1834 by the German chemist Friedlieb Ferdinand Runge.[3] However, it was the pioneering work of chemists in the late 19th century that truly unlocked the synthetic accessibility of this important heterocycle. These early methods, often born out of the burgeoning dye industry, laid the foundation for the synthesis of a vast array of quinoline derivatives. The classical era of quinoline synthesis is marked by a series of eponymous reactions that remain relevant to this day.

Classical Syntheses of the Quinoline Core

The traditional methods for constructing the quinoline ring system are characterized by the condensation of anilines with three-carbon units, typically α,β-unsaturated carbonyl compounds or their precursors, followed by cyclization and aromatization.

The Skraup Synthesis (1880)

The Skraup synthesis is one of the oldest and most direct methods for the preparation of quinoline itself.[4] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[5] The reaction is notoriously exothermic and requires careful control.

Experimental Protocol: Skraup Synthesis of Quinoline

-

Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene (or arsenic pentoxide), ferrous sulfate (optional, as a moderator).

-

Procedure:

-

In a large flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol. Ferrous sulfate can be added to moderate the reaction.

-

Slowly heat the mixture. The reaction is highly exothermic, and the temperature should be carefully controlled.

-

Once the initial vigorous reaction subsides, add the oxidizing agent (nitrobenzene) portion-wise.

-

Heat the mixture to reflux for several hours to complete the reaction.

-

After cooling, dilute the reaction mixture with water and neutralize with a strong base (e.g., sodium hydroxide) to precipitate the crude quinoline.

-

The crude product is then purified by steam distillation followed by fractional distillation.[5]

-

Quantitative Data: Skraup Synthesis Yields

| Aniline Derivative | Oxidizing Agent | Product | Yield (%) |

| Aniline | Nitrobenzene | Quinoline | 84-91[5] |

| 4-Hydroxyaniline | Nitrobenzene | 6-Hydroxyquinoline | 77[6] |

| 4-Acetylaniline | Nitrobenzene | 6-Acetylquinoline | 18[6] |

| m-Nitroaniline | Arsenic Pentoxide | 5-Nitroquinoline & 7-Nitroquinoline | Mixture[5] |

Logical Workflow for the Skraup Synthesis

Caption: Workflow of the Skraup quinoline synthesis.

The Doebner-von Miller Reaction (1881)

The Doebner-von Miller reaction is a more versatile modification of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines.[7][8] It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid, typically hydrochloric acid or sulfuric acid, often with a Lewis acid catalyst like zinc chloride.[9][10]

Experimental Protocol: Doebner-von Miller Synthesis of 7-Acetyl-2-methylquinoline

-

Materials: 3-Acetylaniline, crotonaldehyde, concentrated hydrochloric acid, zinc chloride.

-

Procedure:

-

To a mixture of 3-acetylaniline and concentrated hydrochloric acid, add zinc chloride with stirring.

-

Heat the mixture to 100°C.

-

Add crotonaldehyde dropwise over a period of 1 hour, maintaining the temperature at 100°C.

-

Continue heating at 100°C for an additional 3 hours.

-

After cooling, dilute the reaction mixture with water.

-

Make the solution alkaline with a concentrated sodium hydroxide solution to precipitate the crude product.

-

The precipitate is then filtered, washed with water, and can be purified by recrystallization or chromatography.[9]

-

Quantitative Data: Doebner-von Miller Synthesis Yields

| Aniline Derivative | α,β-Unsaturated Carbonyl | Product | Yield (%) |

| Aniline | Crotonaldehyde | 2-Methylquinoline | ~65[9] |

| 3-Acetylaniline | Crotonaldehyde | 7-Acetyl-2-methylquinoline | 65[9] |

| 2,3-Dimethylaniline | Methyl (3E)-2-oxo-4-phenylbut-3-enoate | Methyl 2,3-dimethyl-4-phenylquinoline-2-carboxylate | 18-44 (catalyst dependent)[11] |

Logical Workflow for the Doebner-von Miller Synthesis

Caption: Workflow of the Doebner-von Miller synthesis.

The Combes Synthesis (1888)

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[12][13]

Experimental Protocol: Combes Synthesis of 7-Acetyl-2,4-dimethylquinoline

-

Materials: 3-Acetylaniline, acetylacetone, concentrated sulfuric acid.

-

Procedure:

-

To a solution of 3-acetylaniline in concentrated sulfuric acid, add acetylacetone dropwise with stirring.

-

Heat the reaction mixture at 100°C for 15 minutes.

-

Cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralize the solution with aqueous ammonia to precipitate the product.

-

The crude product is collected by filtration, washed with water, and can be purified by recrystallization.[9]

-

Quantitative Data: Combes Synthesis Yields

| Aniline Derivative | β-Diketone | Product | Yield (%) |

| Aniline | Acetylacetone | 2,4-Dimethylquinoline | High (not specified)[14] |

| 3-Acetylaniline | Acetylacetone | 7-Acetyl-2,4-dimethylquinoline | Not specified[9] |

| m-Chloroaniline | Acetylacetone | 7-Chloro-2,4-dimethylquinoline | Not specified[12] |

Logical Workflow for the Combes Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. benchchem.com [benchchem.com]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. iipseries.org [iipseries.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. Combes Quinoline Synthesis [drugfuture.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

Analysis of 7-Chloro-4-methoxyquinoline: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-methoxyquinoline is a substituted quinoline derivative of interest in medicinal chemistry and drug development. Quinoline scaffolds are prevalent in a wide range of therapeutic agents, and understanding their structural characteristics is crucial for rational drug design and the development of new bioactive molecules. This document aims to provide a technical overview of the available structural information for this compound. However, a comprehensive search of publicly available scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a complete, experimentally determined single-crystal X-ray structure for this specific compound.

While the synthesis of this compound is documented, the lack of a definitive crystal structure analysis limits a detailed discussion of its three-dimensional arrangement, intermolecular interactions, and precise molecular geometry in the solid state. This guide will therefore focus on the available chemical data and provide a general methodology for how such a crystal structure analysis would be conducted.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈ClNO | [1][2] |

| Molecular Weight | 193.63 g/mol | [2] |

| CAS Number | 26707-52-8 | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | COC1=CC=NC2=CC(Cl)=CC=C12 | [2] |

Hypothetical Experimental Workflow for Crystal Structure Analysis

Although a specific experimental protocol for this compound is unavailable, a general workflow for the synthesis and crystal structure determination of such a compound can be outlined. This process is fundamental in structural chemistry and materials science.

References

A Theoretical and Computational Scrutiny of 7-Chloro-4-methoxyquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-4-methoxyquinoline is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structural motif in various pharmacologically active agents. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and spectroscopic properties of this molecule. By leveraging Density Functional Theory (DFT) and other computational techniques, a deeper understanding of its molecular characteristics can be achieved, aiding in the rational design of novel therapeutics. This document summarizes key quantitative data from related studies, outlines detailed computational protocols, and visualizes the theoretical workflow, offering a valuable resource for researchers in the field.

Introduction

Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The substituent pattern on the quinoline ring profoundly influences its physicochemical properties and biological efficacy. This compound, in particular, represents an important building block. Theoretical studies, primarily based on quantum chemical calculations, provide invaluable insights into the molecule's geometry, electronic structure, and vibrational modes. These computational approaches are essential for predicting molecular behavior, interpreting experimental data, and guiding synthetic efforts.

This guide focuses on the application of Density Functional Theory (DFT), a robust computational method for investigating the properties of molecular systems. Key parameters such as optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and vibrational frequencies are discussed in the context of understanding the reactivity and spectroscopic signatures of this compound.

Molecular Structure and Properties

The molecular structure of this compound has been investigated using computational methods to determine its optimal geometry and electronic properties. While specific theoretical data for this exact molecule is not extensively published, data from closely related substituted quinolines provide valuable comparative insights.

Optimized Geometric Parameters

DFT calculations are employed to determine the most stable conformation of the molecule, providing precise data on bond lengths and angles. The following table presents typical geometric parameters for chloro- and methoxy-substituted quinoline rings derived from computational studies on analogous compounds.

Table 1: Representative Calculated Geometric Parameters for Substituted Quinolines

| Parameter | Bond/Angle | Typical Calculated Value (Å or °) |

| Bond Lengths | C-Cl | ~1.74 |

| C-O (methoxy) | ~1.36 | |

| C-N (in ring) | ~1.31 - 1.38 | |

| C-C (aromatic) | ~1.39 - 1.42 | |

| Bond Angles | C-C-Cl | ~119 - 121 |

| C-O-C (methoxy) | ~117 - 119 | |

| C-N-C (in ring) | ~117 - 118 | |

| C-C-C (in ring) | ~118 - 121 |

Note: These values are illustrative and derived from DFT studies on similar substituted quinolines. Actual values for this compound would require specific calculations.

Electronic Properties

The electronic nature of a molecule is crucial for understanding its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this investigation. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Table 2: Representative Calculated Electronic Properties for Substituted Quinolines

| Property | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 4.5 |

| Dipole Moment | Measure of molecular polarity | 2.0 to 3.0 D |

Note: These values are illustrative and derived from DFT studies on similar substituted quinolines.

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. The Molecular Electrostatic Potential (MEP) map further elucidates the electronic distribution, highlighting regions susceptible to electrophilic and nucleophilic attack.

Spectroscopic Analysis (Theoretical)

Computational methods are instrumental in predicting and interpreting spectroscopic data, such as vibrational (FT-IR) and electronic (UV-Vis) spectra.

Vibrational Analysis

Theoretical vibrational analysis, typically performed using DFT, calculates the frequencies and intensities of the fundamental vibrational modes of the molecule. These calculated frequencies are often scaled to correct for anharmonicity and basis set deficiencies, providing a close match to experimental FT-IR spectra.

Table 3: Representative Calculated Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm-1) |

| C-H stretching (aromatic) | C-H | 3050 - 3150 |

| C-H stretching (methoxy) | -OCH3 | 2950 - 3000 |

| C=N stretching (ring) | C=N | 1580 - 1620 |

| C=C stretching (aromatic) | C=C | 1450 - 1600 |

| C-O stretching (methoxy) | C-O | 1200 - 1250 |

| C-Cl stretching | C-Cl | 700 - 800 |

Note: These values are illustrative and derived from DFT studies on similar substituted quinolines.

Electronic Spectra (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) by calculating the excitation energies and oscillator strengths of electronic transitions. These calculations help in assigning the absorption bands observed in experimental spectra to specific electronic transitions, often of the π → π* and n → π* type within the quinoline ring system.

Experimental Protocols (Computational)

The following section details a typical computational methodology for the theoretical study of this compound, based on protocols reported for similar molecules.

Geometry Optimization and Frequency Calculations

-

Software: Gaussian 09 or a similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

-

Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes polarization and diffuse functions.

-

Procedure: a. The initial molecular structure of this compound is built using a molecular editor and subjected to a full geometry optimization without any symmetry constraints. b. The convergence criteria are set to the software's default values. c. Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). d. The calculated vibrational frequencies are typically scaled by a factor (e.g., ~0.96) to improve agreement with experimental data.

Electronic Property Calculations

-

Software: Gaussian 09 or equivalent.

-

Method: DFT/B3LYP with the 6-311++G(d,p) basis set using the optimized geometry.

-

Procedure: a. The energies of the HOMO and LUMO are obtained from the output of the geometry optimization calculation. b. The Molecular Electrostatic Potential (MEP) is calculated and visualized to identify reactive sites. c. Natural Bond Orbital (NBO) analysis can be performed to study intramolecular charge transfer and hyperconjugative interactions.

Theoretical UV-Vis Spectra Calculation

-

Software: Gaussian 09 or equivalent.

-

Method: Time-Dependent Density Functional Theory (TD-DFT) using the B3LYP functional and the 6-311++G(d,p) basis set.

-

Procedure: a. The calculation is performed on the previously optimized ground-state geometry. b. A solvent model, such as the Polarizable Continuum Model (PCM), can be included to simulate the effect of a solvent on the electronic transitions. c. The calculated excitation energies and oscillator strengths are used to generate a theoretical UV-Vis spectrum.

Visualizations

Diagrams are provided to illustrate the logical flow of the computational studies and the relationships between different theoretical analyses.

Caption: Workflow for theoretical analysis of this compound.

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

Conclusion

Theoretical studies provide a powerful framework for the detailed characterization of this compound at the molecular level. Through the application of DFT and related computational methods, it is possible to obtain reliable predictions of the molecule's geometric structure, electronic properties, and spectroscopic signatures. This in-depth understanding is critical for researchers in the fields of medicinal chemistry and drug development, as it facilitates the interpretation of experimental findings and supports the rational design of new quinoline-based compounds with enhanced therapeutic potential. While a dedicated theoretical study on this compound is yet to be extensively reported, the methodologies and comparative data presented in this guide offer a solid foundation for future computational investigations.

In-Depth Technical Guide: Physicochemical Properties of 7-Chloro-4-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Data

The following table summarizes the available quantitative data for 7-Chloro-4-methoxyquinoline.

| Property | Value | Source |

| Melting Point | 137-138 °C | [1] |

| Boiling Point | Data not available | |

| Molecular Formula | C10H8ClNO | |

| Molecular Weight | 193.63 g/mol | |

| Density | 1.267±0.06 g/cm³ (Predicted) | [1] |

Experimental Protocols

The determination of a compound's melting and boiling points are fundamental experiments for its characterization and purity assessment. Below are detailed, standard methodologies for these procedures.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is placed on a clean, dry surface and finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. The thermometer and capillary are then immersed in the heat-transfer fluid (e.g., mineral oil or silicone oil) within the Thiele tube.

-

Digital Melting Point Apparatus: The packed capillary tube is inserted into the sample holder of the apparatus.

-

-

Heating: The apparatus is heated gently. The heating rate should be slow (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Apparatus:

-

Thiele tube or other suitable heating bath

-

Small test tube (e.g., ignition tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Liquid sample of this compound (if in liquid form)

Procedure:

-

Sample Preparation: A small amount (a few drops) of the liquid sample is placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in a heating bath (e.g., Thiele tube).

-

Heating: The heating bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: The heating is stopped when a steady stream of bubbles is observed. As the liquid cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

-

Reporting: The observed temperature is recorded as the boiling point.

Workflow for Characterization of Quinoline Derivatives

The following diagram illustrates a general workflow for the synthesis and characterization of novel quinoline derivatives, a class of compounds to which this compound belongs. This workflow is crucial for drug discovery and development professionals.

Caption: A generalized workflow for the synthesis and subsequent characterization of quinoline derivatives.

References

Abstract

Hydroxyquinolines are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Their biological activity is intimately linked to their molecular structure, which is complicated by the phenomenon of tautomerism. This guide provides an in-depth technical examination of the tautomeric equilibria in hydroxyquinolines, with a specific focus on 7-Chloro-4-hydroxyquinoline, a critical precursor in the synthesis of compounds like 7-Chloro-4-methoxyquinoline and the antimalarial drug Chloroquine. We will explore the structural and environmental factors governing the equilibrium, present quantitative data from spectroscopic and computational analyses, detail relevant experimental protocols, and illustrate key concepts through structured diagrams.

Introduction to Hydroxyquinoline Tautomerism

Tautomerism, the rapid interconversion of structural isomers, is a fundamental concept in organic chemistry with profound implications for drug design.[1] In the quinoline family, hydroxyl-substituted derivatives can exist in multiple tautomeric forms, primarily through keto-enol or lactam-lactim equilibria.[1][2][3] The position of the hydroxyl group on the quinoline ring dictates the nature of the tautomerism:

-

2-Hydroxyquinoline and 4-Hydroxyquinoline primarily exhibit lactam-lactim and keto-enol tautomerism, respectively.[2][4] The keto/lactam forms, known as 2(1H)-quinolone and 4(1H)-quinolone, are cyclic amides and are generally more stable.[2][5]

-

Other Hydroxyquinolines (e.g., 5-, 7-, 8-hydroxyquinoline) predominantly exist in the enol (hydroxy) form, as tautomerization to a keto form would disrupt the aromaticity of both rings.[6][7]

The specific tautomer present influences the molecule's hydrogen bonding capacity, polarity, and three-dimensional shape, thereby dictating its interaction with biological targets.[2] This guide focuses on 7-Chloro-4-hydroxyquinoline, where the equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms is of paramount importance.

The Tautomeric Equilibrium of 7-Chloro-4-hydroxyquinoline

7-Chloro-4-hydroxyquinoline can exist in two primary tautomeric forms: the enol form (7-chloroquinolin-4-ol) and the keto form (7-chloro-1H-quinolin-4-one). Extensive spectroscopic and computational studies on the parent 4-hydroxyquinoline system have demonstrated that the equilibrium overwhelmingly favors the keto tautomer in both solution and the solid state.[5][8] This preference is attributed to the greater thermodynamic stability of the cyclic amide (lactam) structure within the quinolone ring.[8]

Caption: Tautomeric equilibrium of 7-Chloro-4-hydroxyquinoline.

Quantitative Analysis of Tautomeric Equilibrium

The differentiation and quantification of hydroxyquinoline tautomers rely on a combination of spectroscopic techniques and computational modeling. The keto form possesses unique spectral signatures that distinguish it from the enol form.

Spectroscopic Data

The most direct evidence for the predominance of the keto tautomer comes from infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Method | Parameter | Keto (4-Quinolone) Form | Enol (4-Hydroxyquinoline) Form | Reference |

| IR Spectroscopy | C=O Stretch | Strong absorption at ~1650-1680 cm⁻¹ | Absent | [8] |

| O-H Stretch | Absent (or very broad N-H) | Broad absorption | [8] | |

| ¹H NMR | N-H Proton | Present (often broad) | Absent | [8] |

| O-H Proton | Absent | Present | [8] | |

| ¹³C NMR | C4 Carbonyl | Downfield signal > 170 ppm | Aromatic C-O signal | [5][8] |

Computational Data

Density Functional Theory (DFT) calculations consistently affirm the greater stability of the keto tautomer for 4-hydroxyquinoline systems. The energy difference is significant, confirming its prevalence at equilibrium.

| Compound System | Method | Parameter | Energy Difference (ΔE) | Reference |

| 5-Methyl-4-hydroxyquinoline | B3LYP/6-311++G(d,p) | E(keto) - E(enol) | 27 kJ mol⁻¹ (Keto is less stable) | [9] |

| 7-Methyl-4-hydroxyquinoline | B3LYP/6-311++G(d,p) | E(keto) - E(enol) | 38 kJ mol⁻¹ (Keto is less stable) | [9] |

| 8-Hydroxyquinoline | CBS-QB3 | E(keto) - E(enol) | > 40 kJ/mol (Keto is less stable) | [10] |

| 2-Hydroxyquinoline | Gas-phase calorimetry | H(enol) - H(keto) | -0.3 kcal/mol (Enol is slightly more stable in gas phase) | [11] |

Note: While calculations for some substituted quinolines show the hydroxyquinoline (enol) form to be more stable in the gas phase, in solution and the solid state, the 4-oxo (keto) form predominates due to intermolecular interactions and crystal packing forces.[8][9]

Experimental Protocols

Synthesis of 7-Chloro-4-hydroxyquinoline

The synthesis of 7-chloro-4-hydroxyquinoline is a multi-step process, often starting from m-chloroaniline. The following protocol is based on the well-established Gould-Jacobs reaction.[12][13]

Caption: Synthetic workflow for 7-Chloro-4-hydroxyquinoline.

Methodology:

-

Condensation: A mixture of m-chloroaniline and diethyl ethoxymethylenemalonate is heated.[13] Ethanol is evolved, yielding the anilinoacrylate intermediate.[13]

-

Thermal Cyclization: The crude intermediate is added to a high-boiling solvent like Dowtherm A and heated to approximately 250°C to induce ring closure.[14]

-

Saponification: The resulting ester is hydrolyzed to the corresponding carboxylic acid by refluxing with aqueous sodium hydroxide.[13]

-

Decarboxylation: The isolated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid is heated again in Dowtherm A to remove the carboxyl group, yielding the final product, 7-chloro-4-hydroxyquinoline.[12][14]

Analytical Workflow for Tautomer Characterization

A multi-faceted approach is required for the unambiguous characterization of the tautomeric equilibrium.

Caption: General workflow for analyzing tautomeric equilibria.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Identify key signals: an N-H proton signal and a C4 carbonyl signal (>170 ppm) confirm the keto form.[8]

-

-

Infrared (IR) Spectroscopy:

-

Prepare the sample as a KBr pellet (for solid-state) or in a suitable solvent.

-

Record the spectrum from 4000-400 cm⁻¹.

-

A strong C=O stretching band around 1650-1680 cm⁻¹ is definitive for the keto tautomer.[8]

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

Prepare dilute solutions in solvents of varying polarity (e.g., hexane, acetonitrile, water).

-

Record the absorption spectrum from ~200-450 nm.

-

Compare spectra to differentiate tautomers based on their distinct electronic transitions; the keto form often absorbs at a longer wavelength.[2]

-

-

X-ray Crystallography:

-

Grow a single crystal of the compound by slow evaporation from a suitable solvent.

-

Collect diffraction data using a diffractometer.

-

Solve the structure to provide unambiguous proof of the tautomeric form in the solid state.[5]

-

Influence of Environment and Substituents

The position of the tautomeric equilibrium is sensitive to several factors:

-

Solvent Polarity: Polar solvents tend to favor the more polar keto/lactam tautomer due to better solvation.[2]

-

pH: The state of ionization can significantly alter the equilibrium. At physiological pH, the neutral keto form of 4-hydroxyquinoline is generally favored.[4][15][16]

-

Substituents: Electron-withdrawing or -donating groups can influence the relative stability of the tautomers by altering the electron density within the quinoline ring system.[17][18] The 7-chloro substituent, being electron-withdrawing, helps to stabilize the electron-rich keto form.

Conclusion

The tautomerism of hydroxyquinolines is a critical consideration for chemists in drug discovery and development. For 7-Chloro-4-hydroxyquinoline, the precursor to important pharmaceutical compounds, the equilibrium lies heavily in favor of the more stable 4(1H)-quinolone (keto) form. This structural preference is confirmed by robust spectroscopic, crystallographic, and computational data. A thorough understanding and characterization of this equilibrium, using the protocols outlined in this guide, are essential for predicting molecular interactions, ensuring structural integrity, and ultimately designing more effective therapeutic agents.

References

- 1. What is Lactam Lactim Tautomerism class 11 chemistry CBSE [vedantu.com]

- 2. benchchem.com [benchchem.com]

- 3. differencebetween.com [differencebetween.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 12. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 13. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Electron Density Distribution in 7-Chloro-4-methoxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-4-methoxyquinoline is a key scaffold in medicinal chemistry, forming the core of various therapeutic agents. Understanding its electron density distribution is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its biological activity. This technical guide provides a comprehensive overview of the methodologies used to determine electron density and presents a synthesized analysis of the structural and electronic properties of this compound and its derivatives, drawing from crystallographic studies and computational chemistry.

Introduction

The quinoline ring system is a prevalent motif in a wide array of pharmacologically active compounds. The introduction of substituents, such as a chlorine atom at the 7-position and a methoxy group at the 4-position, significantly modulates the electronic properties of the quinoline core. This alteration in electron density distribution dictates the molecule's ability to engage in crucial intermolecular interactions, including hydrogen bonding and π–π stacking, which are fundamental to its mechanism of action and solid-state properties. This guide explores the experimental and theoretical approaches to characterizing the electron density of this compound.

Methodologies for Determining Electron Density

The electron density distribution in a molecule can be elucidated through both experimental and theoretical methods.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid, from which the electron density distribution can be modeled.

A generalized experimental workflow is as follows:

Experimental workflow for X-ray crystallography.

A suitable single crystal of the target compound is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded. The resulting data are used to solve the crystal structure, typically using direct methods, and then refined to obtain precise atomic coordinates and displacement parameters. From this, the electron density map can be generated.

Theoretical Protocol: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular properties, including the electron density distribution.

A typical DFT calculation workflow involves:

Workflow for DFT calculations.

The geometry of the this compound molecule is first optimized. Then, using a chosen functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), various electronic properties are calculated. These include the molecular electrostatic potential (MEP), which illustrates the charge distribution, and the frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity.[1]

Structural and Electronic Properties

Due to the limited availability of direct experimental data on the electron density of this compound, this section synthesizes findings from crystallographic and computational studies of closely related derivatives.

Crystallographic Insights

A study on 4-chloro-6,7-dimethoxyquinoline provides valuable insights into the molecular geometry.[2] The quinoline ring system is nearly planar, and the methoxy groups also tend to lie in the same plane.[2] This planarity facilitates π–π stacking interactions in the solid state. An intramolecular C—H⋯Cl interaction is also observed, which contributes to the stability of the conformation.[2]

Table 1: Selected Crystallographic Data for 4-Chloro-6,7-dimethoxyquinoline [2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.9471 (19) |

| b (Å) | 6.7140 (9) |

| c (Å) | 17.645 (2) |

| β (°) | 107.641 (2) |

| V (ų) | 1574.6 (4) |

| Z | 4 |

Note: Data extracted from a study on a closely related compound.

Computational Analysis of Electron Density

DFT calculations on quinoline derivatives reveal key features of their electronic structure.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the electron density distribution and predicting sites for electrophilic and nucleophilic attack. For a molecule like this compound, the regions around the nitrogen atom and the oxygen atom of the methoxy group are expected to have a negative electrostatic potential (electron-rich), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the quinoline ring will exhibit a positive potential (electron-poor).

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability. A smaller energy gap suggests higher reactivity. In substituted quinolines, the HOMO is typically distributed over the entire molecule, while the LUMO is often localized on the quinoline ring system. The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group will influence the energies and distributions of these orbitals.

Intermolecular Interactions

The electron density distribution governs the types and strengths of intermolecular interactions. For this compound, several key interactions are anticipated:

-

π–π Stacking: The planar aromatic quinoline system is prone to π–π stacking interactions, which are significant in stabilizing the crystal lattice.

-

Hydrogen Bonding: Although this compound does not have strong hydrogen bond donors, the nitrogen atom and the oxygen of the methoxy group can act as hydrogen bond acceptors.

-

Halogen Bonding: The chlorine atom can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophile.

The interplay of these interactions, dictated by the molecule's electron density, is critical for its solid-state packing and its interaction with biological targets.

Conclusion

The electron density distribution of this compound is a critical determinant of its chemical and physical properties. While direct experimental determination is not widely reported, a combination of crystallographic data from related structures and theoretical calculations using DFT provides a robust model of its electronic landscape. The presence of the chloro and methoxy substituents creates distinct regions of high and low electron density, which in turn govern the molecule's reactivity and its ability to form specific intermolecular interactions. This understanding is invaluable for the rational design of new quinoline-based therapeutic agents with improved efficacy and pharmacokinetic profiles. Further experimental studies, such as high-resolution X-ray diffraction, would be beneficial to refine the details of the electron density distribution in this important molecular scaffold.

References

An In-depth Technical Guide to the Safety and Handling of 7-Chloro-4-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 7-Chloro-4-methoxyquinoline, a chemical compound used in various research and development applications. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |

| Skin irritation | Category 2 | H315: Causes skin irritation[1][4] |

| Serious eye damage/eye irritation | Category 1 / 2A | H318 / H319: Causes serious eye damage/irritation[1][4][5] |

| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation[1][4][5] |

Signal Word: Danger[1]

Pictograms:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C10H8ClNO | [1] |

| Molecular Weight | 193.63 g/mol | [1] |

| Appearance | Solid | [5] |

| Melting Point | 137-138 °C | [1] |

| Density | 1.267 g/cm³ (Predicted) | [1] |

| CAS Number | 26707-52-8 | [1] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.

Handling

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[1][6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][5][6][7]

-

Hygiene: Wash hands thoroughly after handling.[1][5][6] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][6]

-

Dust Prevention: Avoid generating dust.[1][6][7] Use non-sparking tools.[1][8]

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][5][6][7]

-

Incompatibilities: Store away from strong oxidizing agents.[5][7]

Experimental Workflows and Safety Protocols

The following diagrams illustrate standardized workflows for handling this compound to ensure safety.

References

- 1. echemi.com [echemi.com]

- 2. 4-Chloro-7-methoxyquinoline | C10H8ClNO | CID 10607829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-7-methoxyquinoline-6-carboxamide | C11H9ClN2O2 | CID 22936418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

Methodological & Application

Synthesis of 7-Chloro-4-methoxyquinoline from 3-methoxyaniline

An Application Note and Protocol for the Synthesis of 7-Chloro-4-methoxyquinoline from 3-Chloroaniline

Application Notes

The synthesis of this compound is a multi-step process that is of significant interest to researchers in medicinal chemistry and drug development, as the quinoline scaffold is a key component in many pharmaceutical agents. The most established and reliable route to achieving a 7-chloro substitution on the quinoline ring is through the Gould-Jacobs reaction, commencing with 3-chloroaniline.[1][2][3] This application note details a robust protocol for the synthesis of this compound, starting from 3-chloroaniline and proceeding through the key intermediate, 4,7-dichloroquinoline.[2][4]

The overall synthesis can be divided into two main stages. The first stage involves the construction of the quinoline core via the Gould-Jacobs reaction, followed by chlorination to yield 4,7-dichloroquinoline. The second stage is a nucleophilic aromatic substitution to introduce the methoxy group at the 4-position.

Stage 1: Synthesis of 4,7-Dichloroquinoline via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for synthesizing quinolines.[1] It begins with the condensation of an aniline derivative with an ethoxymethylenemalonic ester. In this protocol, 3-chloroaniline is reacted with diethyl 2-(ethoxymethylene)malonate. This is followed by a thermally induced intramolecular cyclization, saponification of the resulting ester, and subsequent decarboxylation to form 7-chloro-4-hydroxyquinoline.[5][6] The hydroxyl group at the 4-position is then converted to a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃) to give the key intermediate, 4,7-dichloroquinoline.[4][7]

Stage 2: Synthesis of this compound

The final step is the selective methoxylation of 4,7-dichloroquinoline. The chlorine atom at the 4-position of the quinoline ring is significantly more reactive towards nucleophilic substitution than the chlorine at the 7-position.[8] This allows for the regioselective replacement of the 4-chloro group with a methoxy group by reacting 4,7-dichloroquinoline with sodium methoxide.

This detailed protocol provides researchers with a comprehensive guide, including quantitative data and step-by-step methodologies, to successfully synthesize this compound for further research and development applications.

Experimental Workflow

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 3. Gould-Jacobs Reaction [drugfuture.com]

- 4. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]

- 7. scribd.com [scribd.com]

- 8. benchchem.com [benchchem.com]